3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate
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Overview
Description
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of 2-bromophenol, which is then reacted with 2-methyl-4-oxo-4H-chromen-7-yl chloride under basic conditions to form the intermediate 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-ol. This intermediate is then esterified with 2-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The chromen-4-one moiety can be oxidized to form quinone derivatives.
Reduction Reactions: The carbonyl group in the chromen-4-one ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-(2-substituted phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 3-(2-bromophenoxy)-2-methyl-4-hydroxy-4H-chromen-7-yl 2-methylbenzoate.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features allow it to interact with specific biological targets, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by interacting with cellular receptors and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate
- 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate
- 3-(2-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate
Uniqueness
Compared to its analogs, 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C24H17BrO5 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] 2-methylbenzoate |
InChI |
InChI=1S/C24H17BrO5/c1-14-7-3-4-8-17(14)24(27)29-16-11-12-18-21(13-16)28-15(2)23(22(18)26)30-20-10-6-5-9-19(20)25/h3-13H,1-2H3 |
InChI Key |
SJYRUIVTDAPVPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=CC=C4Br |
Origin of Product |
United States |
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